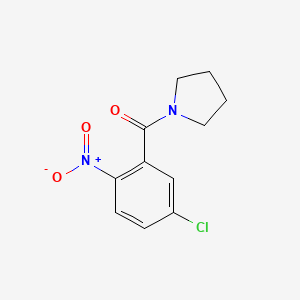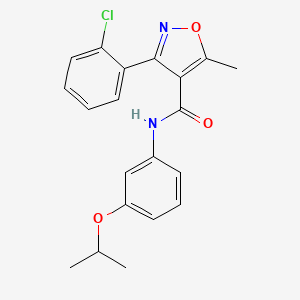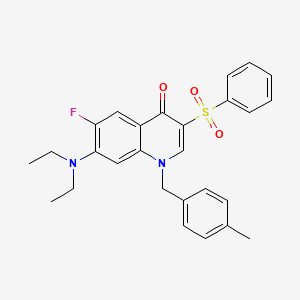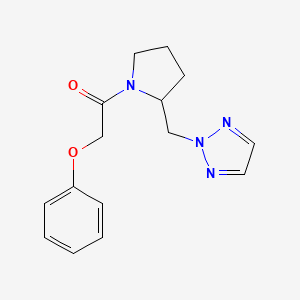
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11ClN2O3 . It has a molecular weight of 254.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2O3/c12-8-3-4-10 (14 (16)17)9 (7-8)11 (15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Solid-State Chemistry and Crystal Engineering
Research on molecular salts and cocrystals involving halogenated benzoyl compounds, such as 2-Chloro-4-nitrobenzoic acid, demonstrates their significance in crystal engineering. These compounds exhibit versatility in the solid state, engaging in charge-assisted heterosynthon formations and halogen bonds, crucial for stabilizing crystal structures and engineering specific material properties (Oruganti et al., 2017).
Organic Synthesis and Chemical Reactions
Synthetic routes to thieno[3,2-b]pyridines showcase the reactivity of nitrobenzoic acid derivatives in forming complex heterocyclic structures, which are vital for developing novel organic compounds with potential applications in pharmaceuticals and materials science (Klemm et al., 1985).
Electrochemical and Optical Properties
The study of nitrobenzoyl pyrrole derivatives highlights their electrochromic and fluorescent properties, making them suitable for applications in electronic displays and fluorescence-based sensors. Such compounds demonstrate the potential for creating advanced materials with tailored optical and electronic functionalities (Coelho et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
While specific future directions for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine are not available, it’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This suggests that this compound could potentially be used in the development of new drugs.
Propriétés
IUPAC Name |
(5-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(7-8)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKTLSLBNQIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)



![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2973955.png)
![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)


